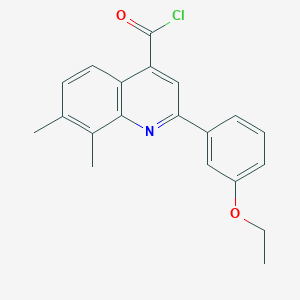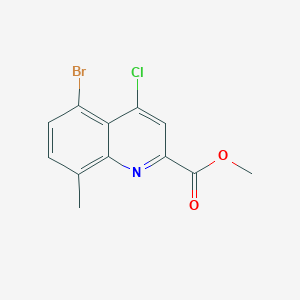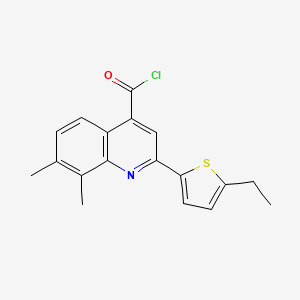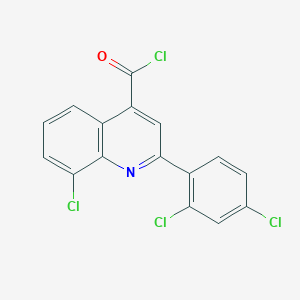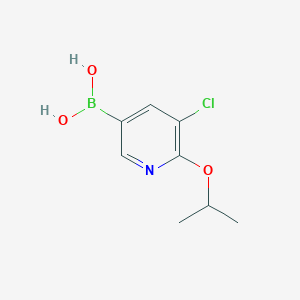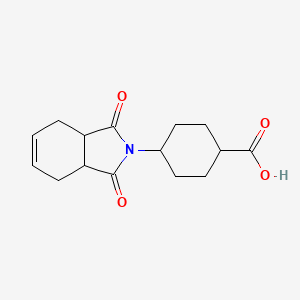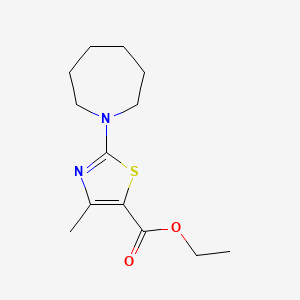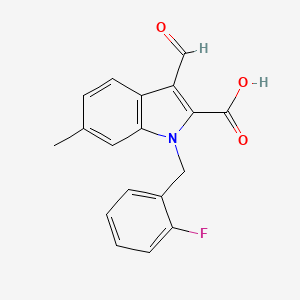
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid
説明
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid (FBFMICA) is a novel fluorinated indole derivative compound that has recently been studied due to its potential applications in medicinal chemistry and drug discovery. FBFMICA has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial and anti-tumor properties. The compound has also been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its ability to act as an inhibitor of certain metabolic pathways.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Approaches : A new method for the synthesis of 2-fluoroalkyl substituted indoles demonstrates the chemical versatility of fluorine-containing indole derivatives. This method allows for the preparation of various 2-fluoroalkyl substituted indole derivatives efficiently, highlighting the importance of fluorinated compounds in medicinal chemistry and material science (Wang & Ma, 2015).
Photophysical Studies : Research into the photophysical properties of new fluorescent indole derivatives synthesized from β-brominated dehydroamino acids indicates that these compounds are promising candidates for fluorescent probes. Their high fluorescence quantum yields and selectivity towards fluoride ions make them useful in sensor applications and molecular imaging (Pereira et al., 2010).
Biological Applications
Evaluation of Synthetic Cannabinoids : Studies on the biological evaluation of carboxamide-type synthetic cannabinoids reveal differences in enantiomer activities, underscoring the nuanced role of structural variations on receptor interactions. This research provides insights into the pharmacological properties of synthetic cannabinoids, which could inform the development of new therapeutic agents targeting the CB1/CB2 receptors (Doi et al., 2017).
Material Science Applications
Characterization of New Materials : The synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and the crystal structures of their pyridinecarboxylic acid esters demonstrate the potential of fluorine-containing compounds in the development of new materials with specific electronic and structural properties. These findings could contribute to advancements in materials science, particularly in the design of organometallic complexes with tailored features (Yin et al., 2004).
作用機序
Target of action
Many indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Indole derivatives often work by binding to specific receptors, causing changes in the function of those receptors .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble guanylate cyclase (sGC) stimulators and activators, which are crucial in the nitric oxide (NO)/sGC/cGMP pathway . The nature of these interactions involves binding to the heme-containing enzyme, leading to an increase in cyclic guanylyl monophosphate (cGMP) production.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to stimulate sGC, resulting in increased cGMP levels, which play a role in vasodilation and other cellular functions . Additionally, it may impact the expression of genes involved in these pathways, further influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as sGC. It binds to the heme-containing enzyme, independent of NO, but its activity is enhanced in the presence of NO . This binding leads to an increase in cGMP production, which in turn affects various downstream signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained changes in cGMP levels and associated cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates sGC and increases cGMP levels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic pathways.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It plays a role in the NO/sGC/cGMP pathway, where it stimulates sGC and increases cGMP production . This interaction affects metabolic flux and metabolite levels, influencing various cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity and function in various biochemical and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-11-6-7-13-14(10-21)17(18(22)23)20(16(13)8-11)9-12-4-2-3-5-15(12)19/h2-8,10H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPREUTAYOPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3F)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




